molecular formula C12H24N2 B13199585 1-Ethyl-2-(piperidin-3-yl)piperidine

1-Ethyl-2-(piperidin-3-yl)piperidine

Cat. No.: B13199585
M. Wt: 196.33 g/mol
InChI Key: FLXCSEVIJPITAU-UHFFFAOYSA-N
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Description

1-Ethyl-2-(piperidin-3-yl)piperidine (CAS 1306606-77-8) is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This piperidine-based structure is offered for use in scientific research and development. Piperidine derivatives are of significant interest in medicinal and organic chemistry. The piperidine ring is a fundamental scaffold found in a wide range of pharmaceuticals and biologically active molecules . It is a common structural feature in various drug classes, including vasodilators, antipsychotics, and neuroleptics . Furthermore, piperidine derivatives have been extensively investigated as inhibitors for various enzymatic targets, such as bacterial proteases, highlighting their utility in biochemical tool development . As a specialized building block, 1-Ethyl-2-(piperidin-3-yl)piperidine can serve as a key synthetic intermediate for the preparation of more complex molecules. Researchers can leverage this compound in the synthesis of potential therapeutic agents or other fine chemicals . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal use.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-ethyl-2-piperidin-3-ylpiperidine

InChI

InChI=1S/C12H24N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h11-13H,2-10H2,1H3

InChI Key

FLXCSEVIJPITAU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2CCCNC2

Origin of Product

United States

Preparation Methods

Reductive Amination and Protection Strategies

A common approach to synthesize substituted piperidines involves the use of protected piperidone intermediates. For example, 4-piperidone hydrochloride can be converted into N-tert-butoxycarbonyl-4-aminopiperidine via reductive amination using ammonia and sodium borohydride under controlled temperature (below 30 °C) and nitrogen atmosphere. The reaction proceeds with an 82% molar yield after workup involving filtration, washing, acid-base extraction, and concentration under reduced pressure.

This intermediate can then be further functionalized or coupled to form more complex bicyclic structures.

Coupling via Alkylation or Nucleophilic Substitution

The linkage of two piperidine rings, such as forming 2-(piperidin-3-yl)piperidine, can be achieved by nucleophilic substitution reactions where a halogenated piperidine derivative reacts with a nucleophilic piperidine species. For example, reaction of 3-(4-nitrophenyl)pyridine derivatives with 3-propylene halides under zinc powder catalysis yields quaternary ammonium salts, which upon reduction with sodium borohydride and zinc chloride produce 4-(piperidin-3-yl)aniline intermediates. Similar strategies can be adapted to link piperidine rings.

Alkylation to Introduce Ethyl Group

The ethyl substituent at the 1-position of piperidine can be introduced by alkylation of the nitrogen atom. This is typically done by treating the piperidine nitrogen with ethyl halides or ethyl sulfonates under basic conditions, ensuring selective N-alkylation without ring opening or over-alkylation.

Use of Organolithium and Ester Functionalization

Advanced synthetic routes involve lithiation of piperidone derivatives followed by reaction with alkyl halides or esters. For example, deprotonation of piperidone with n-butyllithium followed by reaction with 2-iodoethyl benzyl ether yields lactam intermediates in good yields (70%). Subsequent transformations convert esters to ketoesters or other functional groups to facilitate ring construction or substitution.

Comparative Data Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 4-Piperidone hydrochloride Ammonia ethanol solution, Ti(OiPr)4, NaBH4, N2 82 Reductive amination under nitrogen, <30 °C control
2 3-(4-nitrophenyl)pyridine + 3-propylene halide Zinc powder, organic solvent, 55–65 °C, 2–3 h Not specified Salt-forming reaction to quaternary ammonium salt
3 Quaternary ammonium salt ZnCl2, NaBH4 reduction Not specified Reduction to 4-(piperidin-3-yl)aniline
4 Piperidone derivative n-Butyllithium, 2-iodoethyl benzyl ether 70 Lithiation and alkylation to lactam intermediate
5 Lactam intermediate Modified Masamune procedure 80–82 Conversion to β-keto esters or methyl esters

Research Results and Observations

  • The reductive amination of 4-piperidone hydrochloride to N-protected 4-aminopiperidine proceeds efficiently with high yield and purity, providing a versatile intermediate for further functionalization.
  • The formation of quaternary ammonium salts from nitrophenylpyridine derivatives and subsequent reduction is a useful method for introducing the piperidin-3-yl substituent, though yields and scalability require optimization.
  • Organolithium-mediated alkylation allows for precise introduction of side chains on the piperidine ring, facilitating complex bicyclic structures.
  • The use of protecting groups such as tert-butoxycarbonyl (Boc) is critical to control selectivity and avoid side reactions during multi-step synthesis.

Chemical Reactions Analysis

1-Ethyl-2-(piperidin-3-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(piperidin-3-yl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituents Key Features
1-Ethyl-2-(piperidin-3-yl)piperidine 1-Ethyl, 2-piperidin-3-yl Bicyclic structure; moderate lipophilicity; potential CNS activity
COB-3 (from ) Piperidine-N-ethyl, biphenyl ester High nAChR potency (IC50 ~0.7 μM); no non-nAChR effects
PPB-9 (from ) Piperidine-N-ethyl, benzyl-succinimide Balanced potency (IC50 ~1.2 μM); improved selectivity
Donepezil-like compounds () N-Benzyl piperidine, rigid substituents Bulky groups reduce AChE/BACE-1 inhibition (IC50 >10 μM)
2-(3-Ethyloxetan-3-yl)piperidine () Oxetan-ethyl, piperidine Enhanced thermal stability; agrochemical applications

Key Observations :

  • Ethyl vs. Bulkier Groups : Small alkyl groups (e.g., ethyl) on the piperidine nitrogen enhance receptor binding and reduce off-target effects compared to larger substituents like 3-phenylpropyl (e.g., KAB-18, IC50 10.2 μM) .
  • Rigidity vs. Flexibility : Bulky or rigid substituents (e.g., N-benzyl in donepezil analogues) hinder enzyme inhibition, whereas flexible ethyl groups maintain activity .
  • Bicyclic vs. Monocyclic Systems: The bicyclic framework of 1-Ethyl-2-(piperidin-3-yl)piperidine may improve metabolic stability compared to monocyclic analogues like Ethyl 2-(piperidin-4-yl)acetate .

Pharmacological and Biochemical Profiles

Table 2: Pharmacological Data of Selected Compounds
Compound Name Target IC50/EC50 (μM) Selectivity Notes
1-Ethyl-2-(piperidin-3-yl)piperidine nAChR (predicted) N/A Likely high BBB penetration (logP ~2.5)*
COB-3 nAChR 0.7 No non-nAChR effects; 14x more potent than KAB-18
Donepezil analogue 17 () AChE/BACE-1 0.12 (AChE) Dual inhibition; low cytotoxicity
PPB-6 nAChR 1.5 Moderate potency; benzyl-succinimide enhances solubility

Key Findings :

  • Potency : Ethyl-substituted piperidines (e.g., COB-3, PPB-9) exhibit superior potency compared to bulkier derivatives due to optimal steric and electronic interactions with receptors .
  • Selectivity: The absence of non-nAChR effects in COB-3 highlights the importance of small alkyl groups in minimizing off-target interactions .
Table 3: Physicochemical Properties
Compound Name logP Solubility (mg/mL) Synthetic Complexity
1-Ethyl-2-(piperidin-3-yl)piperidine ~2.5* ~50 (aqueous) Moderate (multi-step protection/deprotection)
Ethyl 2-(piperidin-4-yl)acetate 1.8 120 Low (one-step esterification)
1-(4-Piperidin-3-yl)phenyl ethanol () 2.1 30 High (chiral resolution required)

Key Insights :

  • Lipophilicity : The ethyl group in 1-Ethyl-2-(piperidin-3-yl)piperidine increases logP compared to unsubstituted piperidines, favoring BBB penetration but requiring formulation optimization for solubility .
  • Synthesis : Multi-step protocols involving piperidine protection (e.g., Boc) and oxidation (e.g., meta-chloroperbenzoic acid) are common, as seen in and .

Biological Activity

1-Ethyl-2-(piperidin-3-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethyl group and a piperidinyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 1-Ethyl-2-(piperidin-3-yl)piperidine is C12H22N2C_{12}H_{22}N_2 with a molecular weight of approximately 194.32 g/mol. Its structural characteristics allow it to interact with various biological targets, potentially influencing multiple pathways.

Property Value
Molecular FormulaC12H22N2C_{12}H_{22}N_2
Molecular Weight194.32 g/mol
IUPAC Name1-Ethyl-2-(piperidin-3-yl)piperidine

Antimicrobial Activity

Research indicates that piperidine derivatives, including 1-Ethyl-2-(piperidin-3-yl)piperidine, exhibit significant antimicrobial properties. A study on related piperidine compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Furthermore, derivatives similar to 1-Ethyl-2-(piperidin-3-yl)piperidine have shown antifungal activity against Candida albicans and other fungal pathogens. The MIC values reported for these activities suggest that modifications in the piperidine structure can enhance antifungal efficacy .

Anticancer Potential

The anticancer properties of piperidine derivatives have been explored in various studies. For instance, certain piperidine-based compounds have demonstrated cytotoxic effects in cancer cell lines, inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

In one study, piperidine derivatives were shown to exhibit better cytotoxicity compared to standard chemotherapeutic agents like bleomycin when tested on FaDu hypopharyngeal tumor cells. This suggests that the structural features of these compounds could be optimized for enhanced therapeutic effects against cancer .

The biological activity of 1-Ethyl-2-(piperidin-3-yl)piperidine can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases or by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

  • Antifungal Activity Against Candida auris :
    • A series of novel piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. Compounds with similar structures showed MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity. These compounds also induced apoptosis and cell cycle arrest in fungal cells .
  • Cytotoxicity in Cancer Models :
    • In vitro studies demonstrated that certain piperidine derivatives could significantly inhibit the growth of cancer cells while exhibiting low toxicity towards normal cells. The derivatives were effective at inducing apoptosis in hypopharyngeal tumor models .

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